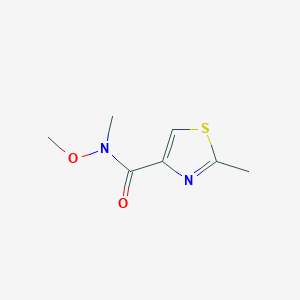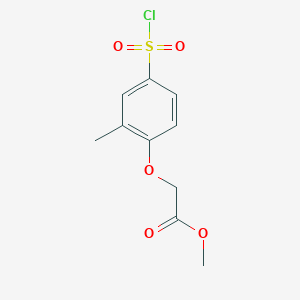![molecular formula C9H15F3N2 B1466238 2-(3,3,3-Trifluoropropyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 1479366-65-8](/img/structure/B1466238.png)
2-(3,3,3-Trifluoropropyl)-octahydropyrrolo[3,4-c]pyrrole
Descripción general
Descripción
The compound “2-(3,3,3-Trifluoropropyl)-octahydropyrrolo[3,4-c]pyrrole” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the parent compound pyrrole . The molecule also contains a trifluoropropyl group, which is a propyl group substituted with three fluorine atoms .
Aplicaciones Científicas De Investigación
2-(3,3,3-Trifluoropropyl)-octahydropyrrolo[3,4-c]pyrrole has been studied for its potential applications in a variety of scientific research fields. It has been used as a ligand in a variety of metal complexes, which can be used for a variety of purposes, including catalysis and sensing. This compound has also been studied for its potential applications in medicinal chemistry, as it can be used as a building block for a variety of drugs. Additionally, this compound has been studied for its potential applications in materials science, as it can be used to create polymers with unique properties.
Mecanismo De Acción
2-(3,3,3-Trifluoropropyl)-octahydropyrrolo[3,4-c]pyrrole has been studied for its ability to act as a ligand in a variety of metal complexes. In this capacity, this compound can form hydrogen bonds with other molecules, as well as coordinate with metal ions. This allows this compound to bind to metal ions and form a complex, which can then be used for a variety of purposes, including catalysis and sensing.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in medicinal chemistry, as it can be used as a building block for a variety of drugs. However, the biochemical and physiological effects of this compound have not been extensively studied, and more research is needed in order to fully understand its potential effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,3,3-Trifluoropropyl)-octahydropyrrolo[3,4-c]pyrrole has a relatively simple structure, which makes it easy to synthesize in the laboratory. Additionally, this compound is relatively inexpensive and can be purchased from a variety of suppliers. However, this compound is not water-soluble and can be difficult to handle in the laboratory.
Direcciones Futuras
The potential applications of 2-(3,3,3-Trifluoropropyl)-octahydropyrrolo[3,4-c]pyrrole are vast, and there are many possible future directions for research. Potential future directions include further study of this compound’s ability to act as a ligand in metal complexes, as well as its potential applications in medicinal chemistry. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential applications in materials science. Finally, further research could be conducted into the potential uses of this compound in industrial applications, such as the production of polymers.
Propiedades
IUPAC Name |
5-(3,3,3-trifluoropropyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2/c10-9(11,12)1-2-14-5-7-3-13-4-8(7)6-14/h7-8,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPDMCLOUWEYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(2-Methoxyethoxy)pyridin-4-yl]methanol](/img/structure/B1466161.png)









